molecular formula C13H16N2O2 B14625377 1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 56947-54-7

1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14625377
CAS No.: 56947-54-7
M. Wt: 232.28 g/mol
InChI Key: XNXNVSUFFKYNML-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a dimethylphenyl group attached to the imidazolidine ring, which is further substituted with two methyl groups. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2,5-dimethylphenyl isocyanate with dimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazolidine derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced imidazolidine rings.

    Substitution: Compounds with different substituents replacing the dimethylphenyl group.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3,3-dimethylimidazolidine-2,4-dione
  • 1-(2,5-Dimethylphenyl)-4,4-dimethylimidazolidine-2,4-dione
  • 1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-3,4-dione

Uniqueness

1-(2,5-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

56947-54-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-8-5-6-9(2)10(7-8)15-12(17)14-11(16)13(15,3)4/h5-7H,1-4H3,(H,14,16,17)

InChI Key

XNXNVSUFFKYNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)NC(=O)C2(C)C

Origin of Product

United States

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